Cas no 2703771-04-2 (3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid)

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid is a specialized organic compound featuring a diazinane dione moiety and a trifluoromethoxy-substituted benzoic acid backbone. Its unique structure imparts distinct physicochemical properties, including enhanced stability and reactivity, making it valuable in pharmaceutical and agrochemical research. The trifluoromethoxy group contributes to improved lipophilicity and metabolic resistance, while the diazinane dione ring offers potential for further functionalization. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, where its structural motifs can influence binding affinity and selectivity. Its high purity and well-defined characteristics ensure reproducibility in advanced synthetic applications.
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid structure
2703771-04-2 structure
商品名:3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid
CAS番号:2703771-04-2
MF:C12H9F3N2O5
メガワット:318.205473661423
CID:5614527
PubChem ID:165944675

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2703771-04-2
    • 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid
    • EN300-33342129
    • 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid
    • インチ: 1S/C12H9F3N2O5/c13-12(14,15)22-8-2-1-6(10(19)20)5-7(8)17-4-3-9(18)16-11(17)21/h1-2,5H,3-4H2,(H,19,20)(H,16,18,21)
    • InChIKey: VKBRFYHIMLPUGU-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(C(=O)O)=CC=1N1C(NC(CC1)=O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 318.04635588g/mol
  • どういたいしつりょう: 318.04635588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 482
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 95.9Ų

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33342129-1.0g
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid
2703771-04-2 95.0%
1.0g
$0.0 2025-03-18
Enamine
EN300-33342129-1g
2703771-04-2
1g
$0.0 2023-09-04

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid 関連文献

Related Articles

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acidに関する追加情報

Research Briefing on 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid (CAS: 2703771-04-2)

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid (CAS: 2703771-04-2) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including a diazinane dione moiety and a trifluoromethoxy-substituted benzoic acid, exhibits promising potential in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, particularly in the context of inflammatory and metabolic disorders.

The synthesis of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid involves a multi-step process that ensures high yield and purity. Key steps include the condensation of 4-(trifluoromethoxy)benzoic acid derivatives with 1,3-diazinane-2,4-dione under controlled conditions. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity of the compound. The presence of the trifluoromethoxy group is particularly noteworthy, as it is known to enhance metabolic stability and bioavailability, making this compound a valuable candidate for further pharmacological evaluation.

Recent in vitro studies have demonstrated that 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. For instance, the compound has shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in the production of pro-inflammatory prostaglandins. These findings suggest potential applications in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary data indicate that the compound may modulate metabolic pathways, offering a dual therapeutic approach for conditions like type 2 diabetes and obesity.

In vivo studies using animal models have further corroborated the compound's therapeutic potential. Administration of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid resulted in marked reduction of inflammatory markers and improved metabolic parameters without significant adverse effects. These results highlight the compound's favorable pharmacokinetic profile and safety, paving the way for future clinical trials. Researchers are particularly optimistic about its potential as a first-in-class therapeutic agent, given its unique mechanism of action and structural advantages.

Despite these promising findings, several challenges remain to be addressed. The exact molecular targets and mechanisms of action of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid require further elucidation. Additionally, comprehensive toxicology studies are needed to ensure its safety for human use. Future research directions include optimization of the compound's formulation to enhance its delivery and efficacy, as well as exploration of its potential in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic option.

In conclusion, 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid (CAS: 2703771-04-2) represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural attributes, coupled with demonstrated pharmacological activities, position it as a potential breakthrough in the treatment of inflammatory and metabolic disorders. Continued research and development efforts will be crucial in translating these preliminary findings into clinical applications, ultimately benefiting patients worldwide.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd